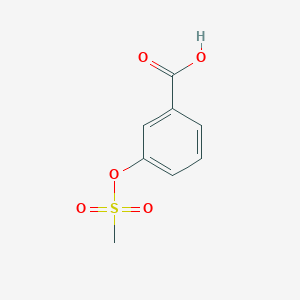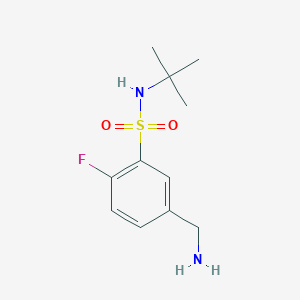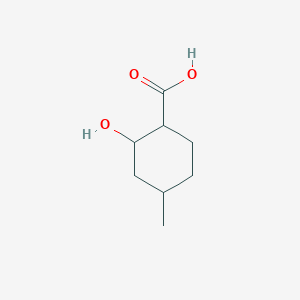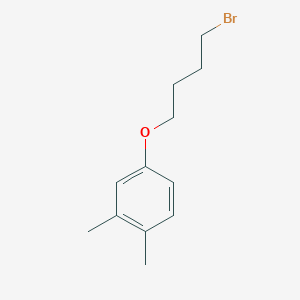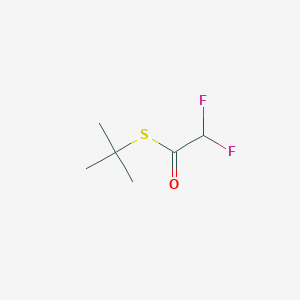![molecular formula C9H8N4O2 B8659352 2-[3-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8659352.png)
2-[3-(tetrazol-1-yl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(tetrazol-1-yl)phenyl]acetic acid: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring attached to a phenylacetic acid moiety. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(tetrazol-1-yl)phenyl]acetic acid typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 3-(cyanomethyl)benzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: 2-[3-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole-N-oxides, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
科学研究应用
Chemistry: In chemistry, 2-[3-(tetrazol-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its tetrazole ring can participate in click chemistry reactions, making it valuable for constructing diverse chemical libraries .
Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors and receptor agonists. They can also serve as bioisosteres for carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents .
Medicine: In medicine, this compound and its derivatives are investigated for their antimicrobial, antifungal, and anticancer activities. The tetrazole ring’s ability to mimic the carboxylate group in biological systems makes it a promising scaffold for drug development .
Industry: In the industrial sector, tetrazole derivatives are used as corrosion inhibitors, stabilizers for explosives, and precursors for advanced materials. Their unique chemical properties make them suitable for various applications in materials science and engineering .
作用机制
The mechanism of action of 2-[3-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .
相似化合物的比较
5-Phenyltetrazole: Similar in structure but lacks the acetic acid moiety.
1H-Tetrazole: The parent compound of the tetrazole family, without any substituents.
Tetrazole-N-oxides: Oxidized derivatives of tetrazoles with different chemical properties.
Uniqueness: 2-[3-(tetrazol-1-yl)phenyl]acetic acid is unique due to the presence of both the tetrazole ring and the phenylacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
分子式 |
C9H8N4O2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC 名称 |
2-[3-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) |
InChI 键 |
DZESTEHNNXVLPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2-Dimethoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B8659272.png)
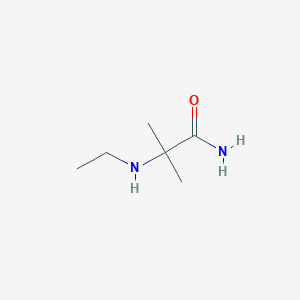
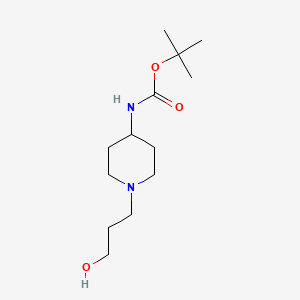
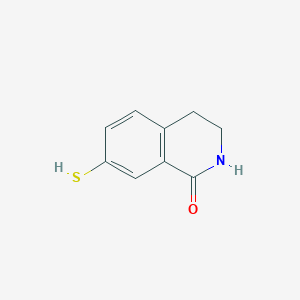
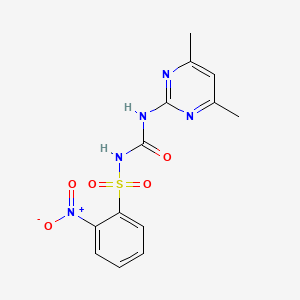
![1-Methoxy-1-[(2-methylbutan-2-yl)peroxy]cyclohexane](/img/structure/B8659298.png)
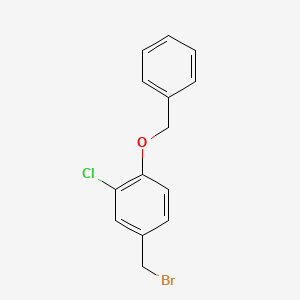
![5-(Bromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B8659317.png)
![tert-Butyl 2,4-dioxo-3-(1-methylethyl)-1,3,8-triaza-8-spiro[4.5]decanecarboxylate](/img/structure/B8659319.png)
